molecular formula C9H9N3O B8794372 6-Methoxyquinoxalin-5-amine

6-Methoxyquinoxalin-5-amine

Cat. No. B8794372
M. Wt: 175.19 g/mol
InChI Key: RFISOTMSBVCIHI-UHFFFAOYSA-N
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Patent
US05880135

Procedure details

5-amino-6-methoxyquinoxaline (Compound 18), SnCl2 being replaced by TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1N=CC=[N:7]2.Cl[Sn]Cl>>[NH2:7][C:8]1[C:3]2[C:2](=[CH:11][CH:2]=[CH:3][CH:8]=2)[C:11]([O:12][CH3:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2N=CC=NC2=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2N=CC=NC2=CC=C1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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